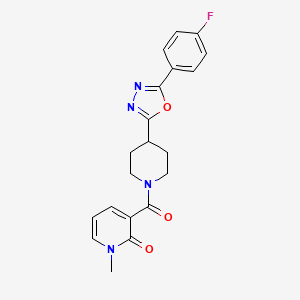

3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Description

Propriétés

IUPAC Name |

3-[4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O3/c1-24-10-2-3-16(19(24)26)20(27)25-11-8-14(9-12-25)18-23-22-17(28-18)13-4-6-15(21)7-5-13/h2-7,10,14H,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXCXIHHVKDHYMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

The compound 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex molecule that incorporates multiple pharmacologically relevant structural motifs, including a piperidine ring and an oxadiazole moiety. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure includes:

- A piperidine ring, which is known for its role in various biological activities.

- An oxadiazole ring that contributes to the compound's potential as an antimicrobial agent.

- A fluorophenyl group that enhances lipophilicity, potentially improving bioavailability.

Antimicrobial Activity

Research indicates that derivatives of oxadiazole compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that related oxadiazole derivatives show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The presence of the fluorophenyl group may enhance this activity due to increased binding affinity to microbial targets.

Table 1: Antimicrobial Activity of Oxadiazole Derivatives

| Compound Name | Bacterial Strain | Activity Level | IC50 (µM) |

|---|---|---|---|

| 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine) | Salmonella typhi | Moderate | 15.0 |

| 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine) | Bacillus subtilis | Strong | 7.5 |

Anticancer Activity

The compound has also been evaluated for anticancer properties. In vitro studies have shown that similar oxadiazole derivatives possess antiproliferative activity against various cancer cell lines. For example, compounds featuring the oxadiazole moiety have demonstrated IC50 values in the low micromolar range against human cervix carcinoma (HeLa) and murine leukemia cells .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| Oxadiazole Derivative A | HeLa | 12.0 |

| Oxadiazole Derivative B | L1210 | 9.6 |

The mechanism underlying the biological activity of this compound likely involves interaction with specific enzymes or receptors. Studies suggest that oxadiazoles can inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation . The fluorine atom in the fluorophenyl group may enhance the binding affinity to these targets.

Case Studies

Several studies have explored the synthesis and biological evaluation of oxadiazole derivatives:

- Synthesis and Evaluation : A study synthesized a series of oxadiazole-piperidine compounds and evaluated their antibacterial and anticancer activities using standard assays. The results indicated that modifications in substituents significantly affected their biological efficacy .

- In Silico Studies : Computational docking studies have shown promising interactions between oxadiazole derivatives and target proteins such as dihydrofolate reductase (DHFR), suggesting a potential pathway for their anticancer effects .

Applications De Recherche Scientifique

Biological Activities

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazole compounds possess notable antibacterial and antifungal properties. For instance, compounds similar to 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one have shown efficacy against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

Recent investigations into oxadiazole derivatives suggest potential anticancer activities. The structural modifications in compounds like this one may enhance their ability to inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth . In particular, molecular docking studies indicate favorable interactions with key proteins involved in cancer progression.

Neuroprotective Effects

The compound's structural features suggest it may interact with neurotransmitter systems, potentially offering neuroprotective benefits. Research into related piperidine derivatives has indicated their ability to modulate neuroreceptors, which could be beneficial in treating neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study published in Oriental Journal of Chemistry evaluated various oxadiazole derivatives for antimicrobial activity. The synthesized compounds were tested against S. aureus and E. coli, revealing that certain derivatives exhibited significant inhibition zones, indicating strong antimicrobial potential .

Case Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of oxadiazole derivatives, compounds similar to 3-(4-(5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one were evaluated for their ability to induce apoptosis in cancer cell lines. The results indicated that these compounds could effectively reduce cell viability through mechanisms involving oxidative stress and apoptosis signaling pathways .

Q & A

Q. What experimental methods are recommended for confirming the molecular structure of this compound?

To confirm the molecular structure, use X-ray crystallography with refinement via the SHELX suite (e.g., SHELXL for small-molecule refinement). For non-crystalline samples, employ high-resolution NMR spectroscopy (1H, 13C, 19F) and mass spectrometry (HRMS) . Cross-validate spectral data with computational tools like density functional theory (DFT) to predict NMR chemical shifts. Crystallographic data should be deposited in public databases (e.g., CCDC) for reproducibility .

Q. What synthetic strategies are effective for constructing the 1,3,4-oxadiazole and piperidine moieties?

The 1,3,4-oxadiazole ring can be synthesized via cyclization of acylhydrazides using dehydrating agents (e.g., POCl3 or SOCl2). For the piperidine-carbonyl linkage, employ amide coupling reagents (HATU, EDCI) or Schlenk techniques under inert conditions. A stepwise approach is recommended:

Synthesize 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-carboxylic acid.

Functionalize piperidine at the 4-position.

Couple the oxadiazole-piperidine intermediate with 1-methylpyridin-2-one via carbonyl activation .

Q. How can purity and stability be assessed under laboratory conditions?

Q. What physicochemical properties are critical for formulation in biological assays?

- LogP (measured via shake-flask method or calculated using ChemAxon): Critical for membrane permeability.

- Aqueous solubility (measured in PBS or DMSO-water mixtures).

- pKa (via potentiometric titration) to predict ionization states .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with biological targets?

Use molecular docking (AutoDock Vina, Glide) to screen against targets like kinases or GPCRs. Perform molecular dynamics simulations (AMBER, GROMACS) to assess binding stability. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) for binding affinity measurements. The fluorophenyl group may enhance π-π stacking with aromatic residues in target proteins .

Q. How should contradictory bioactivity data between in vitro and cellular assays be resolved?

- Dose-response curves : Test across a broad concentration range (nM–μM).

- Off-target profiling : Screen against unrelated targets (e.g., hERG, CYP450).

- Metabolic stability : Use liver microsomes to assess degradation.

- Permeability : Perform Caco-2 or PAMPA assays to rule out efflux pump interactions .

Q. What strategies optimize the compound’s selectivity in structure-activity relationship (SAR) studies?

- Substituent variation : Replace the 4-fluorophenyl group with other halogens (Cl, Br) or electron-withdrawing groups.

- Scaffold hopping : Modify the oxadiazole to thiadiazole or triazole rings.

- Stereochemical analysis : Synthesize enantiomers via chiral chromatography and test activity .

Q. How can crystallographic disorder or twinning be addressed during refinement?

For disordered regions in X-ray

Apply SHELXL constraints (e.g., SIMU, DELU) to refine anisotropic displacement parameters.

Use TWIN/BASF commands in SHELXL for twinned crystals.

Q. What advanced analytical techniques resolve overlapping signals in NMR spectra?

Q. How can process control strategies improve yield in multistep synthesis?

- Design of Experiments (DoE) : Optimize reaction parameters (temperature, stoichiometry) via response surface methodology.

- Inline PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring.

- Membrane separation : Purify intermediates using nanofiltration to remove byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.